4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group, a methyl group, and a nitrophenyl group attached to a benzenesulfonamide core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide typically involves a multi-step process:
Sulfonation: The sulfonamide group is introduced by reacting the nitrated compound with sulfonyl chloride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the intermediate with 3-nitroaniline under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 4-methoxy-3-methyl-N-(3-aminophenyl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-methoxy-3-carboxy-N-(3-nitrophenyl)benzenesulfonamide.
Scientific Research Applications
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for developing new drugs.
Biological Studies: Used in research to understand the interaction of sulfonamides with biological targets, such as enzymes and receptors.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-nitrophenyl methyl sulfone
- 4-methoxy-3-nitroacetophenone
- 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Uniqueness
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide is unique due to the presence of both a methoxy and a nitrophenyl group on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-8-13(6-7-14(10)21-2)22(19,20)15-11-4-3-5-12(9-11)16(17)18/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYKGPFSFKIPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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